Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate: is a compound that features a cyclohexane ring substituted with an amino group, an imidazole ring, and a methyl ester group. The presence of the imidazole ring, a five-membered heterocyclic moiety, is significant due to its broad range of chemical and biological properties . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving an amido-nitrile precursor.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclohexane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydro and tetrahydro imidazole derivatives.
Substitution: Various substituted imidazole and ester derivatives.
Scientific Research Applications
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and antiviral properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence cellular pathways by interacting with key proteins and nucleic acids, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylate: Similar structure but with a pyrazole ring instead of an imidazole ring.
Methyl 1-amino-3-(1h-triazol-1-yl)cyclohexane-1-carboxylate: Contains a triazole ring instead of an imidazole ring.
Methyl 1-amino-3-(1h-tetrazol-1-yl)cyclohexane-1-carboxylate: Features a tetrazole ring in place of the imidazole ring.
Uniqueness
The uniqueness of methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate lies in the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring is known for its ability to participate in a wide range of chemical reactions and its presence in many biologically active molecules .
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 1-amino-3-imidazol-1-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-16-10(15)11(12)4-2-3-9(7-11)14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3 |
InChI Key |
OOSNPHLOMHKRBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC(C1)N2C=CN=C2)N |
Origin of Product |
United States |
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